molecular formula C13H18O B7813258 alpha-Ethyl-4'-methylbutyrophenone

alpha-Ethyl-4'-methylbutyrophenone

Cat. No.: B7813258
M. Wt: 190.28 g/mol
InChI Key: LFZPKDGVXGJJIB-UHFFFAOYSA-N
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Description

alpha-Ethyl-4’-methylbutyrophenone: is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of an ethyl group attached to the alpha position and a methyl group attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of alpha-Ethyl-4’-methylbutyrophenone typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: alpha-Ethyl-4’-methylbutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of alpha-Ethyl-4’-methylbutanol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

alpha-Ethyl-4’-methylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-Ethyl-4’-methylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural properties and the nature of the target. The exact pathways and molecular targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

    4’-Methylbutyrophenone: Similar structure but lacks the ethyl group at the alpha position.

    alpha-Methyl-4’-methylbutyrophenone: Similar structure but has a methyl group instead of an ethyl group at the alpha position.

    4’-Ethylbutyrophenone: Similar structure but lacks the methyl group at the para position.

Uniqueness: alpha-Ethyl-4’-methylbutyrophenone is unique due to the presence of both the ethyl group at the alpha position and the methyl group at the para position, which can influence its reactivity, stability, and interaction with other molecules. This dual substitution pattern can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-ethyl-1-(4-methylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-11(5-2)13(14)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZPKDGVXGJJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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